The compound (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a complex organic molecule notable for its potential biological activities due to its unique structural features. It belongs to a class of compounds that have been studied for their interactions with various biological targets, making them of interest in medicinal chemistry and pharmacology.
(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is classified as an amine due to the presence of the amine functional group. It also contains a methoxy group and an imidazole ring, which are significant for its chemical reactivity and biological activity.
The synthesis of (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves multiple steps:
The molecular structure of (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine features a 3,5-dimethoxyphenyl moiety attached to a 1-methylimidazole ring via a methylene bridge.
The presence of methoxy groups enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.
(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine can participate in various chemical reactions due to its functional groups:
The mechanism of action for (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is primarily linked to its interactions with specific proteins involved in cellular signaling pathways:
Research indicates that compounds with similar structures can lead to significant changes in cellular behavior by altering signal transduction pathways associated with various diseases.
Relevant data from studies indicate that variations in substituents on the aromatic ring can significantly affect these properties.
(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine has potential applications in:
This compound exemplifies how modifications at the molecular level can lead to significant changes in biological activity, making it a valuable subject for ongoing research in various scientific fields.
Retrosynthetic deconstruction of (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine reveals two primary synthons: 2-(aminomethyl)-1-methylimidazole and 3,5-dimethoxybenzyl electrophile. The C-N bond formation at the methanamine linker is identified as the critical disconnection point. A robust pathway utilizes N-Boc-protected (1-methyl-1H-imidazol-2-yl)methanamine (CAS 124312-73-8) as a key intermediate, which undergoes nucleophilic attack on activated 3,5-dimethoxybenzyl derivatives (e.g., halides or carbonyls) [3]. Alternative retrosynthesis employs 3,5-dimethoxybenzaldehyde condensed with (1-methyl-1H-imidazol-2-yl)methanamine followed by reductive amination—a route offering convergence but requiring stereocontrol [3] [6]. Computational modeling (DFT) supports the preference for electrophilic activation at the imidazole C2 position due to its inherent nucleophilicity, directing protection/deprotection strategies for the amine group during synthesis [5].
Table 1: Key Intermediates for Target Molecule Synthesis
Intermediate | CAS Number | Role | Synthetic Handle |
---|---|---|---|
(1-Methyl-1H-imidazol-2-yl)methanamine | 124312-73-8 | Nucleophilic amine source | N-protection (e.g., Boc) |
3,5-Dimethoxybenzyl bromide | 18928-95-3 | Electrophilic coupling partner | SN2 displacement |
3,5-Dimethoxybenzaldehyde | 7311-34-4 | Carbonyl component for reductive amination | Imine formation/reduction |
Functionalization at the C2 position of 1-methylimidazole is essential for constructing the methanamine linker. Pd-catalyzed C-H activation using directing groups (e.g., pyrimidyl, picolinamide) enables direct carbonylation or alkylation at C2 under mild conditions (60-80°C), avoiding pre-halogenation steps [2]. Copper(I) catalysis facilitates Ullmann-type coupling between 2-chloro-1-methylimidazole and 3,5-dimethoxybenzylamine, achieving yields >75% with 1,10-phenanthroline ligands and K3PO4 base in toluene at 110°C [2] [7]. Organocatalytic approaches employ phase-transfer catalysts (e.g., benzyltriethylammonium chloride) for alkylation of imidazole-2-carbaldehydes with benzyl halides in biphasic systems (aqueous NaOH/toluene), enhancing regioselectivity for C2 over N3 alkylation [7]. Metal-free photoredox catalysis using eosin Y and visible light facilitates radical addition to imidazole derivatives, though applicability to direct methanamine formation requires further optimization [5].
Table 2: Catalytic Systems for Imidazole C2 Functionalization
Catalyst System | Reaction Type | Yield Range | Key Advantage |
---|---|---|---|
Pd(OAc)2/Picolinamide | C-H Alkylation/Carbonylation | 65-82% | Avoids pre-functionalized imidazole |
CuI/1,10-Phenanthroline | Ullmann Coupling | 70-88% | Tolerates electron-rich benzyl halides |
Benzyltriethylammonium chloride | Phase-Transfer Alkylation | 60-75% | Ambient temperature, aqueous conditions |
The electron-donating methoxy groups in 1,3,5-trimethoxybenzene confer high reactivity toward electrophilic aromatic substitution (EAS), necessitating controlled monofunctionalization for target synthesis. Friedel-Crafts benzylation using 1-methylimidazol-2-yl)methyl chloride with AlCl3 catalyst achieves regioselective para-substitution relative to one methoxy group, but overalkylation is a significant side reaction (15-20%) [5] [7]. Directed ortho-metalation (DoM) strategies overcome this: 3,5-dimethoxybenzaldehyde protected as a directed metalation group (DMG) undergoes ortho-lithiation at C2/C6 positions using s-BuLi/TMEDA (-78°C), followed by quenching with DMF to introduce the aldehyde for reductive amination [7]. Bromination selectivity studies (Br2/CH2Cl2) show: 4-bromo-1,3-dimethoxybenzene (72%) at 0°C vs. 2,4-dibromo-1,3-dimethoxybenzene (68%) at 25°C, enabling tunable halogenation for subsequent cross-coupling [5].
The prochiral center at the methanamine carbon necessitates strategies for enantioselective synthesis if chiral purity is required. Chiral auxiliary approaches employ (R)- or (S)-1-phenylethylamine derivatives condensed with 3,5-dimethoxybenzaldehyde. Diastereoselective reduction (NaBH4/MeOH) achieves de up to 84%, followed by auxiliary removal via hydrogenolysis (H2/Pd-C) [3] [6]. Catalytic asymmetric reductive amination uses (S)-2-methyl-CBS-oxazaborolidine with borane dimethylsulfide complex, affording the (S)-methanamine with 90% ee and 78% yield when reacting 3,5-dimethoxybenzaldehyde with (1-methyl-1H-imidazol-2-yl)methanamine [6]. Steric effects from the bulky 1-methylimidazol-2-yl group hinder effective chiral induction using Noyori-type hydrogenation catalysts, limiting enantiomeric excess (ee) to <50% in direct imine reduction approaches [3].
Solvent-free mechanochemical synthesis utilizes high-speed ball milling: equimolar mixtures of (1-methyl-1H-imidazol-2-yl)methanamine hydrochloride, 3,5-dimethoxybenzaldehyde, and Na2CO3 are milled (30 Hz, 60 min) to form the imine intermediate, followed by solid-state reduction with NaBH4/SiO2, achieving 82% overall yield with minimal waste [2] [5]. Continuous flow reductive amination employs a packed-bed reactor with immobilized borohydride resin: solutions of amine and aldehyde in methanol/water (9:1) flow through at 50°C (residence time 10 min), yielding >90% conversion and reducing solvent consumption by 95% versus batch processes [2]. Microwave-assisted imidazole alkylation in water catalyzed by β-cyclodextrin achieves 88% yield in 15 minutes at 120°C, leveraging hydrophobic cavity inclusion to solubilize reactants and accelerate kinetics [5] [7].
Table 3: Solvent Alternatives in Sustainable Synthesis
Conventional Solvent | Green Alternative | Reaction Step | Environmental Impact Reduction |
---|---|---|---|
Dichloromethane | 2-MethylTHF | Imine formation/alkylation | >99% reduction in CMR toxicity |
N,N-Dimethylformamide | Cyrene® (dihydrolevoglucosenone) | Pd-catalyzed couplings | Biodegradable, renewable feedstock |
Tetrahydrofuran | Ethyl lactate | Reductive amination | Low toxicity, biobased origin |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3